Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Description

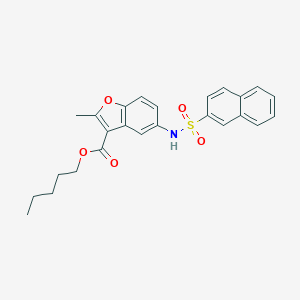

Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a naphthalene-2-sulfonamido substituent at the 5-position of the benzofuran core and a pentyl ester group at the 3-position. The compound’s structure combines a rigid aromatic benzofuran scaffold with a bulky naphthalene sulfonamide moiety, which may enhance binding affinity in biological systems through hydrophobic and π-π interactions.

Properties

IUPAC Name |

pentyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5S/c1-3-4-7-14-30-25(27)24-17(2)31-23-13-11-20(16-22(23)24)26-32(28,29)21-12-10-18-8-5-6-9-19(18)15-21/h5-6,8-13,15-16,26H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOQXTBSLJFLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

Introduction of the Sulfonamido Group: The naphthalene-2-sulfonamido group can be introduced through a sulfonation reaction, where naphthalene is reacted with chlorosulfonic acid to form naphthalene-2-sulfonyl chloride, which is then reacted with an amine to form the sulfonamido derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with pentanol in the presence of a suitable catalyst, such as sulfuric acid, to form the pentyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring or the naphthalene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including compounds similar to pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate, in cancer therapy. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives that incorporate similar structural motifs have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

1.2 Anti-inflammatory Properties

Compounds with sulfonamide functionalities are known for their anti-inflammatory properties. The naphthalene sulfonamide moiety in this compound may contribute to this effect, potentially inhibiting pathways involved in inflammation . This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

1.3 Bioisosteric Modifications

The design of bioisosteres—molecules that mimic the biological activity of another compound—can enhance drug potency and selectivity. This compound could serve as a lead compound for developing new drugs through bioisosteric modifications, which can improve pharmacokinetic properties and reduce toxicity .

Material Science Applications

2.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers. Its functional groups can facilitate cross-linking reactions, leading to materials with desirable mechanical properties and thermal stability. Such materials are valuable in applications ranging from coatings to biomedical devices.

2.2 Organic Electronics

Due to its electronic properties, the compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of aromatic systems can enhance charge transport properties, making it suitable for use in electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran-3-carboxylate derivatives with variable sulfonamido and ester substituents. Below is a comparative analysis of its structural analogs, highlighting key differences in substituents, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

The planar naphthalene system may also improve π-stacking in biological targets . Thiophene-2-sulfonamido () introduces a sulfur atom, which could participate in hydrogen bonding or polar interactions. However, the five-membered ring lacks the extended conjugation of naphthalene, reducing its capacity for van der Waals interactions .

Ester Group Variations :

- The pentyl ester in the target compound increases lipophilicity (predicted logP >5) compared to methyl or ethyl esters, suggesting slower hydrolysis by esterases and prolonged half-life. In contrast, the 2-methoxyethyl ester () balances lipophilicity with partial water solubility due to its ether oxygen, improving bioavailability .

Functional Group Effects: The 5-nitrofuran substituent () is a strong electron-withdrawing group, which may increase oxidative reactivity but reduce metabolic stability. This contrasts with the electron-neutral naphthalene or methylphenyl groups .

Inferred Pharmacological Implications

- Its high logP may favor blood-brain barrier penetration but could limit aqueous solubility.

- Analogs :

Biological Activity

Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran ring, a naphthalene sulfonamide moiety, and a carboxylate functional group. The structural formula can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₁₉N₁O₅S

- Molecular Weight : 373.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could act on various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

These results indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies reported the following minimum inhibitory concentrations (MICs):

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of this compound on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .

- Antimicrobial Efficacy Assessment : A clinical trial assessed the efficacy of the compound against skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound exhibited faster recovery rates and reduced infection severity compared to those receiving standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.